Rhodamine 6G hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

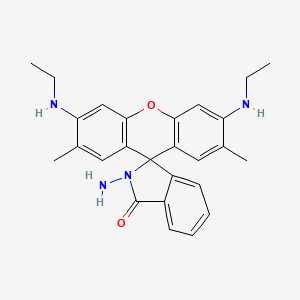

Molecular Formula |

C26H28N4O2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-amino-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C26H28N4O2/c1-5-28-21-13-23-19(11-15(21)3)26(18-10-8-7-9-17(18)25(31)30(26)27)20-12-16(4)22(29-6-2)14-24(20)32-23/h7-14,28-29H,5-6,27H2,1-4H3 |

InChI Key |

QUMMHDKUYXGXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3N)C5=C(O2)C=C(C(=C5)C)NCC |

Origin of Product |

United States |

Foundational & Exploratory

Rhodamine 6G hydrazide synthesis from rhodamine 6G and hydrazine hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Rhodamine 6G hydrazide from Rhodamine 6G and hydrazine hydrate. The document provides a comparative summary of various published experimental protocols, detailed methodologies, and characterization data. The information is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who utilize this compound as a versatile fluorescent probe and intermediate for the synthesis of novel sensors.

Reaction Overview

The synthesis of this compound is a nucleophilic substitution reaction where the ester group of Rhodamine 6G is converted to a hydrazide moiety by reacting with hydrazine hydrate. This transformation results in a significant change in the electronic structure of the rhodamine core, leading to the loss of its characteristic pink color and fluorescence. The spirolactam ring formed in this compound is non-fluorescent. However, this ring can be selectively opened in the presence of specific analytes, restoring the open-chain, highly fluorescent form of the rhodamine dye. This "off-on" switching mechanism is the basis for its widespread use in the development of fluorescent probes.

dot

Caption: Chemical reaction for the synthesis of this compound.

Comparative Experimental Protocols

Several protocols for the synthesis of this compound have been reported in the literature. The following table summarizes the key parameters from various sources to provide a comparative overview.

| Parameter | Protocol 1[1] | Protocol 2[2] | Protocol 3[3] | Protocol 4[4] |

| Rhodamine 6G | 0.24 g to 24 g | 1.0 g | Not Specified | Not Specified |

| Hydrazine Hydrate | 0.6 g to 24 g | 2 mL to 4 mL (80%) | Added dropwise | Excess |

| Solvent | Ethanol | Ethanol | Methanol | Ethanol |

| Solvent Volume | 15 mL to 500 mL | 20 mL to 30 mL | Not Specified | Not Specified |

| Reaction Temperature | 30°C to 80°C | Reflux | Reflux | Reflux |

| Reaction Time | 8 to 48 hours | Not Specified | 4 hours | Not Specified |

| Product Appearance | Precipitate | Pink solid | Pink solid | Not Specified |

| Yield | 52% to 91% | Not Specified | Not Specified | Not Specified |

Detailed Experimental Methodologies

This section provides a generalized, step-by-step experimental protocol based on the most frequently cited methods.

Materials and Equipment:

-

Rhodamine 6G

-

Hydrazine hydrate (80% or monohydrate)

-

Ethanol or Methanol (reagent grade)

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Rhodamine 6G: In a round-bottom flask, dissolve Rhodamine 6G in the chosen solvent (ethanol or methanol). The ratios of Rhodamine 6G to solvent can vary, with typical examples being 1.0 g of Rhodamine 6G in 20-30 mL of ethanol.[2]

-

Addition of Hydrazine Hydrate: While stirring the solution, add hydrazine hydrate dropwise.[2][3] An excess of hydrazine hydrate is generally used.

-

Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux. The reaction time can range from 4 to 48 hours.[1][3] The progress of the reaction can be monitored by the color change of the solution from deep pink to a much lighter pink or almost colorless state.[3]

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound should form.

-

Isolation of the Product: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with distilled water or cold ethanol to remove unreacted starting materials and impurities.[1][3]

-

Drying: Dry the purified product under vacuum to obtain a pink solid.[3]

dot

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is a key method for confirming the formation of the hydrazide. A characteristic single peak for the two hydrogens of the newly formed C-N bond in the hydrazide group is expected. One study reported a single peak at a chemical shift of 3.590 ppm, indicating the successful synthesis of this compound.[3]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present in the synthesized product. The presence of N-H stretching vibrations from the hydrazide group is a key indicator of successful synthesis.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. The expected molecular weight can be calculated, and the mass spectrum should show a corresponding molecular ion peak.

-

-

Physical Appearance:

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide array of "off-on" fluorescent probes. These probes are designed to be non-fluorescent in their native state but exhibit a strong fluorescence signal upon interaction with a specific target analyte. This property makes them highly valuable for:

-

Detection of Metal Ions: Probes derived from this compound have been developed for the selective detection of various metal ions, including Cu²⁺, Hg²⁺, and Pb²⁺.[4][5][6]

-

Sensing of Anions and Neutral Molecules: The versatile structure of this compound allows for modifications to create sensors for anions and other small molecules.

-

Bioimaging: The ability to switch on fluorescence in the presence of a specific biological target makes these probes suitable for cellular imaging applications.

-

Drug Delivery and Diagnostics: The core structure can be incorporated into more complex systems for targeted drug delivery and as diagnostic agents.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt the protocols to their specific experimental needs and safety considerations.

References

- 1. This compound salicylaldehyde azomethine, synthesizing process and application in measuring content of copper ion - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103880853A - this compound derivative, preparation method of derivative and application of derivative, and method for carrying out fluorescence analysis on hypochlorous acid by using derivative as fluorescence probe - Google Patents [patents.google.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spirolactam Ring Structure of Rhodamine 6G Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the spirolactam ring structure of Rhodamine 6G hydrazide, a pivotal feature responsible for its function as a highly effective "off-on" fluorescent probe. We will explore the molecular architecture, the mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis and application.

The Spirolactam Structure of this compound

This compound is a derivative of the well-known Rhodamine 6G dye. The key structural modification is the formation of a spirolactam ring. This is achieved through the reaction of Rhodamine 6G with hydrazine hydrate.[1][2][3][4][5] The resulting structure exists in a non-planar, spirocyclic form.[2][6] In this "closed-loop" state, the π-electron system of the xanthene core is disrupted, rendering the molecule colorless and non-fluorescent.[1] The formation of the C-N bond in the spirolactam ring is a critical aspect of this structure, which can be confirmed by NMR spectroscopy, specifically by a characteristic signal in the 1H-NMR spectrum.[1]

Caption: Molecular components of this compound's spirolactam structure.

The "Off-On" Sensing Mechanism

The utility of this compound as a sensor lies in the reversible opening of its spirolactam ring.[7][8] This process is triggered by the presence of specific analytes, such as metal ions (e.g., Cu²⁺, Pb²⁺) or a change in pH.[2][4][8] Upon interaction with the analyte, the bond between the spiro carbon and the nitrogen of the hydrazide moiety cleaves. This ring-opening event restores the conjugated π-system of the xanthene fluorophore, leading to a dramatic increase in fluorescence and a visible color change.[1][2] This transition from a non-emissive "off" state to a highly emissive "on" state provides a clear signal for detection.[4]

Caption: The "Off-On" switching mechanism of this compound probes.

Quantitative Data Summary

The performance of this compound-based probes has been quantified for various analytes. The table below summarizes key performance metrics from different studies.

| Analyte | Detection Limit (LOD) | Max. Emission (λem) | Binding Stoichiometry (Probe:Analyte) | Solvent System | Reference |

| Copper (Cu²⁺) | 1.23 µM | 565 nm | 2:1 | CH₃CN/H₂O (9:1, v/v) | [2] |

| Lead (Pb²⁺) | 0.02 µM | Not Specified | Not Specified | Acetonitrile | [4][5] |

| Nitric Oxide (NO) | 20 nM | Not Specified | Not Specified | Not Specified | [9][10] |

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from established literature procedures.[1][3]

-

Materials:

-

Rhodamine 6G

-

Hydrazine hydrate (80% or higher)

-

Methanol or Ethanol

-

Distilled water

-

-

Procedure:

-

Dissolve Rhodamine 6G in methanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution while stirring.

-

Heat the mixture to reflux for approximately 4 hours. The reaction is complete when the vibrant color of the solution fades to almost clear or light pink.[1][3]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (methanol) using a rotary evaporator.

-

Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other impurities.

-

Filter the product and dry it under a vacuum to obtain a pink solid.[1][3]

-

Characterize the product using NMR, FT-IR, and mass spectrometry to confirm the formation of the spirolactam structure.[4][5]

-

B. General Protocol for Analyte Detection (e.g., Metal Ions)

This is a generalized workflow for using the synthesized probe.

-

Materials:

-

Synthesized this compound

-

Appropriate solvent (e.g., acetonitrile, or a mixture like CH₃CN/H₂O)

-

Analyte stock solution

-

Fluorometer/spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

In a cuvette, place the solvent system and add a specific volume of the this compound stock solution.

-

Measure the baseline fluorescence of the probe solution. It should be very low.

-

Add a known concentration of the analyte solution to the cuvette.

-

Allow the reaction to proceed for a set incubation time.

-

Measure the fluorescence emission at the characteristic wavelength (e.g., ~565 nm for Cu²⁺).[2] A significant increase in fluorescence intensity indicates the presence of the analyte.

-

For quantitative analysis, create a calibration curve by measuring the fluorescence response to a series of known analyte concentrations. The linear range for Pb²⁺ detection, for instance, has been reported between 0.05 and 6.0 µM.[4][5]

-

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of Rhodamine 6G Hydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G), a renowned xanthene dye, is celebrated for its exceptional photophysical properties, including a high molar extinction coefficient, excellent fluorescence quantum yield, and remarkable photostability.[1][2] These characteristics make it a valuable fluorophore in various scientific applications, from laser dyes to fluorescent tracers.[3][4] A particularly interesting class of its derivatives, Rhodamine 6G hydrazides, has garnered significant attention for their utility as "turn-on" fluorescent probes. These derivatives typically exist in a colorless and non-fluorescent spirolactam form.[5] The presence of specific analytes, most notably metal ions, triggers a structural transformation to the highly fluorescent, ring-opened amide form.[6][7] This distinct off-on switching mechanism forms the basis for their application in the selective and sensitive detection of various species.[8] This technical guide provides an in-depth exploration of the photophysical properties of Rhodamine 6G hydrazide derivatives, complete with experimental protocols and data presented for comparative analysis.

Core Signaling Pathway: The Spirolactam Ring-Opening Mechanism

The fundamental principle governing the fluorescence of this compound derivatives is the reversible, analyte-induced opening and closing of a spirolactam ring. In the absence of a target analyte, the molecule exists in a stable, non-fluorescent spirolactam structure. Upon binding with a specific ion or molecule, the spirolactam ring opens, leading to the formation of the delocalized xanthene fluorophore, which is intensely colored and fluorescent.[1][7]

Caption: Analyte-induced spirolactam ring-opening mechanism.

Photophysical Data of Selected this compound Derivatives

The photophysical properties of these derivatives can be tuned by modifying the substituent group attached to the hydrazide moiety.[1] This allows for the development of probes with selectivity towards different analytes. The following tables summarize key quantitative data for several reported this compound derivatives.

Table 1: Photophysical Properties of this compound-Based Probes for Metal Ion Detection

| Probe Name/Derivative | Target Analyte | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Detection Limit (LOD) | Solvent System | Reference |

| R6GH | Hg²⁺ | 530 | 556 | Not Reported | 2.5 x 10⁻² µM | Acetonitrile | [6] |

| R6GH | Pb²⁺ | Not Reported | Not Reported | Not Reported | 0.02 µM | Not Specified | [9] |

| RD1 (chromone derivative) | Cu²⁺ | ~530 (upon binding) | 565 | Not Reported | Not Reported | CH₃CN/H₂O (7:3 v/v) | [1][2] |

| R1 (pyridine derivative) | Cu²⁺ | Not Reported | Not Reported | Not Reported | 1.23 µM | CH₃CN/H₂O (9:1 v/v) | [7] |

| H₃L1 | Al³⁺ | ~530 | 555 | Not Reported | 1.4 x 10⁻⁹ M | H₂O/MeOH (9:1 v/v) | [5] |

| LXY | Fe³⁺ | Not Reported | 550 | Not Reported | Not Reported | HEPES buffer/CH₃CN (2:3 v/v) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these fluorescent probes. Below are representative experimental protocols derived from the literature.

Synthesis of this compound (Intermediate)

The precursor for most derivatives is this compound, synthesized from Rhodamine 6G.

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve Rhodamine 6G in methanol.[11]

-

Add hydrazine hydrate dropwise to the solution while stirring.[11][12]

-

Heat the mixture to reflux for approximately 4 hours, or until the solution becomes nearly colorless.[11]

-

Allow the reaction mixture to cool to room temperature.[11]

-

Remove the methanol via rotary evaporation.[11]

-

Wash the resulting crude product with distilled water.[11]

-

Dry the product under vacuum to yield a pink solid of this compound.[11]

Synthesis of this compound Derivatives (General Procedure)

The synthesis of specific probes typically involves the condensation of this compound with an aldehyde-containing molecule. Microwave-assisted synthesis is often employed to reduce reaction times and improve yields.[1][7]

Detailed Protocol for Microwave-Assisted Synthesis:

-

In a microwave vessel, combine this compound and the desired aldehyde derivative in a suitable solvent such as ethanol.[1][7]

-

Stir the mixture and place it in a microwave reactor.[1]

-

Run the reaction under controlled pressure and irradiation at a specific temperature and time.[1]

-

After the reaction is complete, filter the mixture.[1]

-

Wash the collected solid product multiple times with a cold solvent like ethanol to obtain the purified derivative.[1][7]

Photophysical Measurements

Standard spectroscopic techniques are used to characterize the properties of the synthesized probes.

Caption: General workflow for photophysical measurements.

Detailed Protocol for UV-Vis and Fluorescence Spectroscopy:

-

Prepare a stock solution of the this compound derivative (e.g., 1.0 x 10⁻³ M in methanol or another appropriate solvent).[13]

-

Prepare stock solutions of the various analytes (e.g., metal ions) to be tested.[6]

-

Dilute the probe and analyte solutions to the desired working concentrations in the chosen solvent system (e.g., aqueous acetonitrile).[1][6]

-

For absorption measurements, place the probe solution in a quartz cuvette and record the UV-Vis spectrum. Then, add the analyte solution and record the spectrum again to observe any changes.[1]

-

For fluorescence measurements, excite the sample at a suitable wavelength (e.g., 500 nm) and record the emission spectrum over a specific range (e.g., 505-700 nm).[13] Compare the fluorescence intensity of the probe in the absence and presence of the analyte.

Conclusion

This compound derivatives represent a versatile and powerful class of "turn-on" fluorescent probes. Their photophysical properties are intrinsically linked to the analyte-triggered spirolactam ring-opening mechanism. By judiciously selecting the derivatizing agent, researchers can develop highly sensitive and selective probes for a wide array of analytes, with significant applications in environmental monitoring, bioimaging, and diagnostics.[7][10] The experimental protocols outlined in this guide provide a solid foundation for the synthesis and characterization of novel this compound-based sensors.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. scirp.org [scirp.org]

- 3. Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodamine 6G-Based Fluorescent Chemosensors for Detection of Copper (II) Ions in Aqueous Solution - ProQuest [proquest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

Rhodamine 6G hydrazide mechanism of fluorescence "off-on" switching

An In-depth Technical Guide to the Fluorescence "Off-On" Switching Mechanism of Rhodamine 6G Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the sensitive and selective detection of a wide array of analytes. Among these, "off-on" probes, which exhibit a significant increase in fluorescence intensity upon binding to a target, are particularly valuable due to their high signal-to-noise ratio. This compound (R6GH) has emerged as a prominent scaffold for designing such probes. In its native state, R6GH exists in a colorless, non-fluorescent spirolactam form. However, upon interaction with specific analytes, it undergoes a structural transformation to the highly fluorescent, open-ring amide form of Rhodamine 6G. This document provides a comprehensive technical overview of this "off-on" switching mechanism, including quantitative performance data, detailed experimental protocols, and visualized reaction pathways.

The Core "Off-On" Switching Mechanism

The fluorescence switching capability of this compound is intrinsically linked to its ability to exist in two distinct, reversible states: a closed spirolactam ring and an open amide form.

-

The "Off" State: In the absence of a target analyte, R6GH adopts a stable, non-planar spirolactam structure. In this conformation, the xanthene fluorophore, which is responsible for the brilliant fluorescence of Rhodamine 6G, is locked into a non-conjugated system. This disruption of the π-electron system renders the molecule colorless and non-fluorescent.[1][2] This closed-ring form is the thermodynamically stable state.

-

The "On" State: The introduction of a specific analyte, such as certain metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺) or reactive species like nitric oxide (NO), triggers the "on" switch.[1][3][4][5] The analyte selectively coordinates with the hydrazide moiety of the R6GH molecule. This interaction induces a cleavage of the C-N bond within the spirolactam ring, leading to a ring-opening isomerization.[6] This structural change restores the planar, fully conjugated xanthene structure characteristic of the parent Rhodamine 6G dye. The restored π-system results in strong visible light absorption and intense fluorescence emission, signaling the presence of the target analyte.[7] The fluorescence enhancement can be dramatic, with some systems reporting over a 1000-fold increase in intensity.[1]

The following diagram illustrates this fundamental signaling pathway.

Quantitative Performance Data

The performance of R6GH-based probes is characterized by their selectivity, sensitivity (limit of detection), and the dynamic range over which they respond to an analyte. The tables below summarize key quantitative data from various studies.

Table 1: Spectroscopic Properties of R6GH States

| State | Typical Absorption Max (λ_abs) | Typical Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_f) | Appearance |

| "Off" (Spirolactam) | N/A (No significant absorption in visible range) | N/A | ~0 | Colorless |

| "On" (Open Amide) | ~525 - 532 nm[7] | ~545 - 565 nm[3][8] | High (~0.95, similar to R6G)[9] | Pink/Red |

Table 2: Performance Metrics for Analyte Detection using R6GH-based Probes

| Analyte | Linear Detection Range | Limit of Detection (LOD) | Solvent System | Reference |

| Lead (Pb²⁺) | 0.05 – 6.0 µM | 0.02 µM | Not Specified | [4][10] |

| Mercury (Hg²⁺) | 0 – 5 µM | 0.025 µM | Acetonitrile | [5] |

| Copper (Cu²⁺) | 0.1 – 10 µM | Not Specified | Aqueous Media | [6] |

| Copper (Cu²⁺) | Not Specified | 1.23 µM | CH₃CN/H₂O | [3] |

| Iron (Fe³⁺) | Not Specified | 1.00 µM | Pure Water (pH 6.5) | [7] |

| Nitric Oxide (NO) * | 0 - 100 µM | 20 nM | Not Specified | [1][2] |

*Data for Nitric Oxide is based on the analogous Rhodamine B Hydrazide probe, which operates on the identical mechanism.

Experimental Protocols

Synthesis of this compound (R6GH)

This protocol describes a common method for synthesizing the R6GH probe precursor via a condensation reaction.

Materials:

-

Rhodamine 6G

-

Hydrazine hydrate (80% or higher)

-

Methanol or Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Dissolve Rhodamine 6G in methanol or ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate dropwise to the solution while stirring.[11]

-

Attach a reflux condenser and heat the mixture to reflux (typically 65-80°C) for 4-6 hours.[11][12] The reaction progress can be monitored by the color change of the solution from deep red/pink to nearly colorless or a faint pink, indicating the formation of the spirolactam ring.[11]

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product multiple times with distilled water to remove unreacted hydrazine hydrate and other water-soluble impurities.

-

Filter the solid product and dry it under vacuum to obtain this compound as a pinkish-white solid.[11]

-

Characterize the product using techniques such as NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.[4]

General Protocol for Analyte Detection

This protocol provides a general workflow for using R6GH to detect a target analyte in a sample solution.

Materials:

-

This compound (R6GH) stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).[3][13]

-

Buffer solution appropriate for the assay (e.g., Tris-HCl).[3]

-

Sample solutions containing the analyte of interest.

-

Fluorometer or microplate reader.

-

Quartz cuvettes or microplates.

Procedure:

-

Prepare a working solution of the R6GH probe by diluting the stock solution in the chosen assay buffer (e.g., to 5-10 µM).

-

Transfer a specific volume of the R6GH working solution to a cuvette or well.

-

Add a known volume of the sample solution (containing the analyte) to the R6GH solution and mix thoroughly.

-

Incubate the mixture for a specified period at room temperature or a controlled temperature to allow the reaction to proceed to completion.

-

Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength typically around 500-525 nm and record the emission spectrum, noting the peak intensity (usually around 550-565 nm).[3][13]

-

To quantify the analyte concentration, a calibration curve should be generated by measuring the fluorescence response to a series of standard solutions with known analyte concentrations.

The following diagram outlines this typical experimental workflow.

Conclusion

This compound serves as a powerful and versatile platform for the development of "off-on" fluorescent probes. The core mechanism, based on a reversible spirolactam ring-opening, provides a robust method for achieving a low-background, high-contrast fluorescence response. The straightforward synthesis and adaptable chemistry of R6GH have enabled the creation of selective and highly sensitive probes for a variety of important analytes, with significant applications in environmental monitoring, clinical diagnostics, and cellular imaging. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and professionals looking to leverage this technology in their work.

References

- 1. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

The Analytical Chemist's Guide to Rhodamine 6G Hydrazide: Solubility, Stability, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Rhodamine 6G hydrazide (R6GH) in common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize R6GH as a fluorescent probe. The guide details experimental protocols for assessing these key physicochemical properties and presents available data in a clear, comparative format. Furthermore, it visually elucidates the fundamental reaction mechanism that underpins the utility of R6GH as a "turn-on" fluorescent sensor.

Solubility of this compound and Related Compounds

The solubility of this compound is a critical parameter for its application in various assays and experimental setups. While comprehensive quantitative data for R6GH across a wide range of organic solvents is not extensively documented in publicly available literature, this section provides known values and comparative data from the closely related compound, Rhodamine B hydrazide.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (~23.34 mM)[1] |

| Rhodamine B Hydrazide | Dimethylformamide (DMF) | 30 mg/mL |

| Rhodamine B Hydrazide | DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |

| Rhodamine B Hydrazide | Dimethyl Sulfoxide (DMSO) | 20 mg/mL |

| Rhodamine B Hydrazide | Ethanol | 0.1 mg/mL |

Note: The solubility data for Rhodamine B hydrazide is provided for comparative purposes. Actual solubility of this compound may vary and should be determined experimentally.

Stability of this compound in Organic Solvents

The stability of this compound is paramount for ensuring the reliability and reproducibility of experimental results. R6GH, in its spirolactam form, is generally stable; however, its conversion to the open, fluorescent form can be influenced by factors such as light and pH.

General recommendations for the storage of R6GH solutions include protection from light. For instance, solutions in dimethyl sulfoxide (DMSO) are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C, with the key proviso of shielding from light exposure[1]. One study noted that a synthesized this compound complex demonstrated good fluorescence stability and reversibility, which is crucial for its application as a reusable sensor[2][3].

Further research into the photostability of rhodamine hydrazide derivatives has shown that their fluorescence intensity can be monitored over time under UV irradiation to assess degradation[4].

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Determination of Solubility

This protocol describes a method for determining the quantitative solubility of this compound in a specific organic solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid powder)

-

Organic solvents of interest (e.g., ethanol, methanol, DMSO, DMF), analytical grade

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a pre-weighed excess amount of this compound.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λmax of the open form of R6G after a reaction that ensures full conversion) or HPLC.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Protocol for Assessment of Stability

This protocol provides a framework for evaluating the stability of this compound in an organic solvent under specific conditions (e.g., light exposure, temperature).

Objective: To assess the degradation of this compound in solution over time under defined conditions.

Materials:

-

Stock solution of this compound in the organic solvent of interest

-

Amber and clear vials with screw caps

-

UV lamp (for photostability testing)

-

Thermostatic chambers or ovens

-

Spectrophotometer or HPLC system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired organic solvent at a known concentration.

-

Aliquot the solution into both amber (for light protection) and clear (for light exposure) vials.

-

-

Storage Conditions:

-

Photostability: Expose the clear vials to a controlled light source (e.g., a UV lamp with a specific wavelength and intensity) for defined periods. Keep the amber vials in the dark as a control.

-

Thermal Stability: Place vials (typically amber to exclude light as a variable) in thermostatic chambers at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.

-

Analyze the concentration of the remaining this compound using a suitable analytical method (e.g., HPLC is preferred as it can separate the parent compound from its degradants). The non-fluorescent nature of the spirolactam form means that fluorescence spectroscopy would require a reaction to induce the fluorescent open form, which could introduce variability.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the degradation rate constant and the half-life of the compound under each condition.

-

Core Mechanism and Visualization

The functionality of this compound as a "turn-on" fluorescent probe is predicated on a well-understood chemical transformation. In its native state, R6GH exists in a non-fluorescent, colorless spirolactam form. Upon interaction with specific analytes, such as certain metal ions or reactive oxygen species, the spirolactam ring undergoes an irreversible opening. This structural change results in the formation of the highly conjugated and brightly fluorescent rhodamine 6G amide, which exhibits strong visible absorption and fluorescence.

Signaling Pathway of this compound

Caption: Reaction mechanism of this compound as a "turn-on" fluorescent probe.

Experimental Workflow for Solubility Determination

Caption: A typical experimental workflow for determining the solubility of this compound.

References

An In-depth Guide to the Spectral Properties of Rhodamine 6G Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 6G hydrazide (R6GH) is a versatile fluorogenic probe widely utilized for the detection of various analytes, including metal ions and reactive nitrogen species. Its utility stems from a remarkable transformation from a non-fluorescent to a highly fluorescent state upon interaction with a target molecule. This guide provides a comprehensive overview of the spectral properties of R6GH, detailed experimental protocols, and the underlying signaling mechanisms.

Core Principle: Spirolactam Ring-Opening

This compound, in its native state, exists in a colorless, non-fluorescent spirolactam structure.[1][2][3] In this closed-loop form, the π-electron system of the xanthene core is disrupted, preventing fluorescence. The presence of specific analytes triggers a structural rearrangement, causing the spirolactam ring to open. This irreversible chemical reaction restores the conjugated xanthene structure, characteristic of Rhodamine 6G, resulting in a dramatic increase in fluorescence intensity and a visible color change from colorless to pink.[4][5] This "off-on" switching mechanism is the foundation of its use as a highly sensitive and selective fluorescent probe.[6]

Spectral Properties

The key to utilizing R6GH is understanding the profound difference in the spectral properties between its closed (hydrazide) and open (Rhodamine 6G) forms. The closed form is essentially non-emissive, while the open form is one of the most efficient fluorescent dyes known.

| Form | State | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Visual Appearance |

| This compound | "Off" (Spiro-ring Closed) | Not well-defined (weak absorption in UV) | Weak to non-fluorescent[1][2][5] | Low | Very Low | Colorless[2][4] |

| Rhodamine 6G | "On" (Spiro-ring Open) | ~525-530 nm[4] | ~545-565 nm[4][5][7] | High (~116,000 cm⁻¹M⁻¹) | High (~0.95 in Ethanol) | Pink / Brightly Fluorescent[4] |

Signaling Pathways and Mechanisms

The fluorescence activation of this compound is initiated by the interaction of the hydrazide moiety with an analyte. This interaction leads to the cleavage or rearrangement of the hydrazide group, which in turn forces the opening of the spirolactam ring.

Analyte-Induced Ring Opening

A common application for R6GH and its derivatives is the detection of metal ions like Cu²⁺.[4][7] The binding of the metal ion to the hydrazide group facilitates a hydrolytic or oxidative cleavage, releasing the highly fluorescent Rhodamine 6G. A similar mechanism is observed with other analytes like hydrogen ions (acidic pH) which protonate the structure and induce ring-opening.[3][8]

Caption: Analyte-induced activation of this compound.

Experimental Protocols

Precise and reproducible results depend on carefully executed experimental procedures. Below are detailed protocols for the synthesis of R6GH and its use in fluorescence spectroscopy.

Synthesis of this compound

This protocol describes a common method for synthesizing the R6GH intermediate from Rhodamine 6G.[1][4]

Materials:

-

Rhodamine 6G

-

Hydrazine hydrate (excess)

-

Methanol or Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Distilled water

Procedure:

-

Dissolve Rhodamine 6G in methanol or ethanol in a round-bottom flask.[4]

-

Add an excess of hydrazine hydrate dropwise to the solution.[1]

-

Heat the mixture to reflux and maintain for approximately 4 hours. The reaction is complete when the solution color changes from vibrant pink to almost clear.[1]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (methanol/ethanol) using a rotary evaporator.[1]

-

Wash the resulting crude product with distilled water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]

-

Dry the purified pinkish solid product under vacuum.[1]

-

Confirm the synthesis of this compound using techniques such as ¹H NMR, Mass Spectrometry, and FT-IR.[6][9]

General Protocol for Fluorescence Measurement

This workflow outlines the steps for using R6GH to detect a target analyte.

Materials:

-

This compound stock solution (e.g., 1.0 x 10⁻³ M in methanol)[10]

-

Working buffer or solvent (e.g., Methanol, CH₃CN/H₂O mixture)[4][10]

-

Analyte solution

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Preparation of Working Solution: Prepare a dilute working solution of R6GH (e.g., 5 x 10⁻⁴ M) from the stock solution using the appropriate solvent system.[10]

-

Sample Preparation: In a quartz cuvette, place a defined volume of the R6GH working solution (e.g., 2 mL).[10]

-

Baseline Measurement: Record the fluorescence spectrum of the R6GH solution alone. This will serve as the "off" state baseline and should show minimal fluorescence.

-

Analyte Addition: Add a small volume of the analyte solution to the cuvette and mix thoroughly.

-

Incubation: Allow the reaction to proceed for a specified time, if necessary.

-

Fluorescence Measurement: Record the emission spectrum by exciting the sample at an appropriate wavelength (e.g., 500-530 nm).[4][10] A significant increase in fluorescence intensity centered around 550-565 nm indicates a positive reaction.

Caption: General workflow for fluorescence detection using R6GH.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

Rhodamine 6G Hydrazide: A Comprehensive Technical Guide to its Application as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 6G hydrazide (R6GH), a non-fluorescent derivative of the highly fluorescent rhodamine 6G dye, has emerged as a powerful and versatile tool in the field of analytical chemistry and biomedical research. Its unique spirolactam structure allows for a highly selective "off-on" fluorescent signaling mechanism upon interaction with specific metal ions. This technical guide provides an in-depth overview of the synthesis, sensing mechanism, and practical application of this compound and its derivatives as fluorescent probes for the detection of various metal ions. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key processes are presented to facilitate its adoption and further development in research and drug development settings.

Introduction

The detection and quantification of metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Many metal ions play crucial roles in biological processes, but their imbalance can lead to various diseases. Fluorescent chemosensors offer significant advantages for metal ion detection, including high sensitivity, selectivity, and the ability for real-time monitoring in living systems.

Rhodamine-based probes, particularly those derived from Rhodamine 6G, are highly valued for their excellent photophysical properties, such as long absorption and emission wavelengths, high molar extinction coefficients, and good photostability.[1] this compound itself is colorless and non-fluorescent. However, in the presence of specific metal ions, its spirolactam ring undergoes a structural transformation to the open, highly fluorescent form of rhodamine 6G. This "off-on" switching mechanism forms the basis of its function as a highly sensitive fluorescent probe.[1][2]

This guide will delve into the technical details of using this compound for metal ion detection, with a focus on providing practical information for researchers in the field.

Synthesis and Characterization of this compound

The synthesis of this compound is a relatively straightforward process, typically involving the reaction of Rhodamine 6G with hydrazine hydrate in an alcohol solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Rhodamine 6G

-

Hydrazine hydrate (80-85% solution)

-

Methanol or Ethanol

-

Distilled water

Procedure:

-

Dissolve Rhodamine 6G in methanol or ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution while stirring.[3]

-

Heat the mixture to reflux for approximately 4 hours. The color of the solution will change from intense pink to almost colorless, indicating the formation of the spirolactam ring.[3]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other impurities.

-

Dry the product under vacuum to obtain this compound as a pinkish or off-white solid.[3]

Characterization: The successful synthesis of this compound can be confirmed by various spectroscopic techniques:

-

¹H NMR: The formation of the C-N bond in the spirolactam ring can be confirmed by the appearance of specific proton signals. For instance, a single peak around 3.590 ppm can indicate the successful synthesis of this compound.[3]

-

FT-IR: The presence of characteristic peaks for N-H stretching and C=O stretching of the lactam ring.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized product.

Sensing Mechanism: The "Off-On" Switch

The metal ion detection mechanism of this compound is based on the metal ion-induced ring-opening of the non-fluorescent spirolactam to the highly fluorescent acyclic xanthene form.

In its native state, the spirolactam form of R6GH is non-fluorescent. The lone pair of electrons on the nitrogen atom of the hydrazide group is involved in the spirolactam ring structure, preventing the π-electron delocalization of the xanthene fluorophore. Upon coordination with a target metal ion, the hydrazide group binds to the metal ion, which weakens the C-N bond of the spirolactam ring. This leads to the opening of the ring and the restoration of the conjugated xanthene structure, resulting in a significant enhancement of fluorescence and a visible color change.[1]

Quantitative Analysis of Metal Ions

This compound and its derivatives have been successfully employed for the quantitative detection of various metal ions. The performance of these probes is characterized by several key parameters, which are summarized in the tables below.

Copper (II) Ion (Cu²⁺) Detection

| Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Solvent System | Reference |

| R6G-derivative (R1) | - | 1.23 | CH₃CN/H₂O (9:1, v/v) | [1] |

| R6GHP | 1.0 - 12.0 | 1.0 | Aqueous solution | [4] |

| Rhodamine 6G-pyridine conjugate | 2.0 - 20.0 | - | - | [5] |

Mercury (II) Ion (Hg²⁺) Detection

| Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Solvent System | Reference |

| R6GH | 0 - 5 | 0.025 | Acetonitrile | [2] |

| G1 (Rhodamine B hydrazide derivative) | - | 0.609 | DMSO/H₂O (2:8, v/v) | [6] |

| RGM (Rhodamine 6G and methionine conjugate) | - | 0.0263 | CH₃CN/H₂O (1:1, v/v) Tris-HCl buffer | [7] |

Lead (II) Ion (Pb²⁺) Detection

| Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Solvent System | Reference |

| R6GH | 0.05 - 6.0 | 0.02 | - | [8][9] |

Experimental Protocols for Metal Ion Detection

General Protocol for Fluorescence-Based Metal Ion Detection

Materials:

-

Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like methanol or DMSO).

-

Stock solutions of various metal ions (e.g., 10 mM in deionized water or an appropriate buffer).

-

Buffer solution (e.g., Tris-HCl, HEPES) at the desired pH.

-

Solvent for the assay (e.g., acetonitrile, ethanol, water, or a mixture).

Procedure:

-

Prepare a working solution of the this compound probe at the desired concentration (e.g., 10 µM) in the chosen solvent system.

-

In a cuvette or a microplate well, add a specific volume of the probe solution.

-

Add varying concentrations of the target metal ion solution to the probe solution.

-

Incubate the mixture for a specific period to allow for the reaction to complete.

-

Measure the fluorescence intensity at the characteristic excitation and emission wavelengths of the open-ring form of Rhodamine 6G (typically around 530 nm for excitation and 556 nm for emission).[2]

-

For selectivity studies, repeat the experiment with other metal ions at the same concentration to assess potential interference.

Selectivity and Reversibility

A key advantage of this compound-based probes is their high selectivity for certain metal ions. For instance, some derivatives show a strong response to Cu²⁺ with minimal interference from other common cations.[1] Similarly, high selectivity for Hg²⁺ over other metal ions has been reported.[2]

The reversibility of the sensing process is another important characteristic. In some cases, the fluorescence can be quenched by adding a strong chelating agent, such as EDTA, which removes the metal ion from the probe, causing the spirolactam ring to close again. This reversibility is beneficial for developing reusable sensors.[6]

Applications

The unique properties of this compound have led to its application in various fields:

-

Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.[4]

-

Food Safety: Analysis of toxic metal ions in food products, such as seafood.[2]

-

Biological Imaging: Visualization of metal ion distribution and fluctuation in living cells, which is crucial for understanding their roles in cellular processes and diseases.[1][10]

Conclusion

This compound is a versatile and powerful platform for the development of fluorescent probes for metal ion detection. Its straightforward synthesis, clear "off-on" signaling mechanism, and excellent photophysical properties make it an attractive choice for researchers in various disciplines. The ability to modify its structure allows for the fine-tuning of its selectivity and sensitivity towards different metal ions, opening up new avenues for the development of advanced chemical sensors for a wide range of applications, from environmental analysis to biomedical diagnostics and drug development. This guide provides a solid foundation for researchers looking to utilize this remarkable molecule in their work.

References

- 1. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. pjoes.com [pjoes.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A reversible rhodamine 6G-based fluorescence turn-on probe for Fe3+ in water and its application in living cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Core Principles of Rhodamine 6G Hydrazide in Colorimetric Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 6G hydrazide (R6GH) has emerged as a significant intermediate in the development of "off-on" fluorescent and colorimetric probes. Its unique spirolactam structure, which can be reversibly opened and closed in the presence of specific analytes, forms the basis of its utility as a highly sensitive and selective sensor. This technical guide delves into the fundamental principles of R6GH in colorimetric sensing, providing an in-depth overview of its mechanism, synthesis, and applications, complemented by experimental protocols and quantitative data.

The "Off-On" Switching Mechanism: Spirolactam Ring Dynamics

The core of this compound's sensing capability lies in the reversible transformation between its colorless, non-fluorescent spirolactam form and its colorful, highly fluorescent ring-opened amide form.[1][2]

-

The "Off" State: In its native state, R6GH exists in a closed spirolactam ring structure. This configuration disrupts the π-electron conjugation of the xanthene fluorophore, rendering the molecule colorless and non-fluorescent.[2][3]

-

The "On" State: Upon interaction with a target analyte, such as a metal ion, the spirolactam ring is opened.[4] This ring-opening restores the conjugated π-system of the rhodamine dye, leading to a significant increase in both color (typically pink or red) and fluorescence intensity.[4][5] This distinct visual and spectral change forms the basis for colorimetric and fluorometric detection.

The analyte-induced ring-opening is the fundamental signaling pathway for R6GH-based sensors.

Synthesis of this compound

This compound is typically synthesized from Rhodamine 6G and hydrazine hydrate. The reaction can be carried out using conventional heating (reflux) or microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.[4][6][7]

General Synthesis Workflow

The synthesis process involves the reaction of Rhodamine 6G with hydrazine hydrate, leading to the formation of the spirolactam ring of R6GH.

Quantitative Data on R6GH-Based Sensors

This compound and its derivatives have been employed for the detection of various analytes, primarily metal ions. The performance of these sensors is characterized by their detection limits and linear response ranges.

| Analyte | Sensor System | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

| Cu²⁺ | R6GH derivative R1 | Not Specified | 1.23 | [4] |

| Cu²⁺ | R6GH derivative R1 | 1.0 - 10.0 | 0.39 | [8] |

| Cu²⁺ | R6GH hydrazide | 0.1 - 10.0 | Not Specified | [9] |

| Cu²⁺ | R6GH derivative R1 | Not Specified | 0.0472 | [5] |

| Hg²⁺ | R6GH | 0 - 5.0 | 0.025 | [1][10][11] |

| Hg²⁺ | R6GH paper-based sensor | 0 - 50.0 | Not Specified | [1][10] |

| Pb²⁺ | R6GH | 0.05 - 6.0 | 0.02 | [12] |

| Pb²⁺ | R6GH paper-based sensor | 1.0 - 50.0 | 2.5 | [12][13] |

Experimental Protocols

Synthesis of this compound (Microwave-Assisted Method)

This protocol is adapted from a method for synthesizing an R6GH intermediate.[4]

-

Reactant Preparation: A mixture of Rhodamine 6G and an excess of hydrazine hydrate is prepared in ethanol.

-

Microwave Reaction: The reaction mixture is transferred to a microwave reactor. The reaction is run under controlled pressure and irradiation.

-

Isolation: After the reaction is complete, the crude product is filtered.

-

Purification: The filtered solid is washed multiple times with cold ethanol.

-

Drying: The purified solid product is dried to yield this compound.

General Protocol for Colorimetric and Fluorescent Sensing

This protocol outlines a general procedure for using R6GH or its derivatives for analyte detection.[1][4][14]

-

Stock Solution Preparation: Prepare a stock solution of the this compound-based sensor (e.g., 1.0 x 10⁻³ M) in a suitable solvent such as methanol or an acetonitrile/water mixture.[4][14] Prepare stock solutions of the analytes (e.g., various metal ions) in distilled water or an appropriate buffer.

-

Working Solution Preparation: Dilute the sensor stock solution to the desired working concentration (e.g., 5 x 10⁻⁴ M or 10 μM).[4][14]

-

Sensing Assay: In a quartz cuvette, place a specific volume of the sensor working solution (e.g., 2 mL).[14] Add a solution of the target analyte.

-

Data Acquisition:

-

Selectivity Testing: To determine the selectivity of the sensor, repeat the assay with a range of different potential interfering ions and compare the responses.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent and Colorimetric Dual-Mode Strategy Based on this compound for Qualitative and Quantitative Detection of Hg2+ in Seafoods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An "Off-On" this compound-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

The Illuminating World of Rhodamine: A Technical Guide to the Discovery and Development of Rhodamine-Based Fluorescent Probes

Introduction

Since their discovery in the late 19th century, rhodamine dyes have become indispensable tools in the fields of biology, chemistry, and medicine.[][2] These synthetic organic dyes, built upon a xanthene core, are prized for their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and long excitation and emission wavelengths that fall within the visible spectrum.[3][4][] These characteristics minimize background autofluorescence from biological samples, resulting in a high signal-to-noise ratio.[]

Initially used as colorants, the true potential of rhodamines was unlocked with the development of "probes"—molecules engineered to detect and report on specific analytes or environmental changes. This guide provides an in-depth technical overview of the discovery, development, and application of rhodamine-based fluorescent probes, tailored for researchers, scientists, and drug development professionals.

The Core Principle: A Reversible Switch

The vast majority of rhodamine-based probes operate on a clever and elegant "off-on" switching mechanism governed by the reversible formation of a non-fluorescent, colorless spirolactam ring.[4][6][7]

-

The "Off" State: In its inactive form, the rhodamine core exists in a closed spirolactam structure. This configuration disrupts the π-electron conjugation of the xanthene fluorophore, effectively quenching its fluorescence.[8] The probe is colorless and non-fluorescent.

-

The "On" State: Upon interaction with a specific target analyte (e.g., a metal ion or a proton), the spirolactam ring opens.[6][9] This restores the conjugated π-system of the rhodamine fluorophore, leading to a dramatic increase in fluorescence and a visible color change (typically to pink or red).[6][9]

This analyte-induced transformation from a spirocyclic form to an open-ring structure is the fundamental signaling pathway for most rhodamine probes.[9]

Design and Synthesis: Crafting the Perfect Sensor

The design of a rhodamine-based probe involves the strategic conjugation of two key components:

-

The Fluorophore: A rhodamine derivative (e.g., Rhodamine B, Rhodamine 6G) that provides the fluorescent signal.

-

The Recognition Moiety (Receptor): A chemical group specifically designed to bind or react with the target analyte.

The synthesis typically involves an amide condensation reaction between a rhodamine derivative containing a carboxylic acid (like Rhodamine B) and an amine-containing recognition moiety.[8][10] For example, to create a probe for Fe³⁺, Rhodamine B can be reacted with a molecule like ethylenediamine, which acts as a chelator for the iron ion.[11]

The choice of both the rhodamine core and the recognition group allows for fine-tuning of the probe's properties, including its target specificity, sensitivity (detection limit), and response time.[8] Researchers have developed a vast library of probes by modifying the rhodamine structure to alter color, brightness, and cell permeability.[12]

Quantitative Data Summary

For ease of comparison, the photophysical properties of common rhodamine dyes and examples of specific rhodamine-based probes are summarized in the tables below.

Table 1: Photophysical Properties of Common Rhodamine Dyes

| Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φ) | Key Applications |

| Rhodamine B | ~550-560 | ~570-580 | ~0.35 | General-purpose staining, basis for many probes[3] |

| Rhodamine 6G | ~525-530 | ~550-560 | High | Laser dyes, pH probes, high brightness applications[] |

| TRITC | ~550 | ~575 | - | Covalent labeling of proteins and antibodies[] |

| Rhodamine 123 | ~507 | ~529 | - | Mitochondrial staining, membrane potential studies[][][14] |

| Si-Rhodamine (SiR) | ~640-660 | ~660-680 | - | Far-red/NIR imaging, deep-tissue and in vivo studies[15] |

Table 2: Examples of Rhodamine-Based Fluorescent Probes

| Probe Name/Derivative | Target Analyte | Typical Detection Limit | Sensing Mechanism & Notes |

| RhB-DCT | Fe³⁺ | 0.0521 µM | Spirolactam ring-opening induced by Fe³⁺ chelation.[6] |

| Rhodamine-hydrazide derivatives | Hg²⁺ | 16-56 nM | Hg²⁺-induced hydrolysis or complexation leads to ring-opening.[9][11][16] |

| Amide-functionalized R6G | pH (acidic) | pKa dependent | Protonation of the amide nitrogen in acidic conditions triggers ring-opening.[10][17] |

| Rhodamine B hydroxamate | pH (lysosomes) | pKa ~4.1 | Specifically designed for imaging acidic organelles like lysosomes (pH 4.5-5.5).[7][18] |

| ACS-HNE | Neutrophil Elastase | <5.3 nM | Enzyme-specific cleavage of a recognition moiety releases the rhodamine fluorophore.[19] |

Key Applications in Research and Development

The versatility of the rhodamine platform has led to its adoption in a wide array of scientific applications.

-

Sensing Metal Ions: Probes have been developed for the highly sensitive and selective detection of various metal ions, including Fe³⁺, Hg²⁺, Cu²⁺, and Pb²⁺, which are crucial for both environmental monitoring and understanding biological processes.[6][9][20][21][22]

-

Mapping Cellular pH: Rhodamine probes are extensively used to visualize pH gradients within living cells.[3] They are particularly valuable for imaging acidic organelles like lysosomes and endosomes, whose dysfunction is linked to various diseases.[7][10][23]

-

Enzyme Activity Assays: By designing a recognition moiety that is a substrate for a specific enzyme, researchers can create probes that "turn on" in the presence of enzymatic activity, enabling the study of enzymes like neutrophil elastase.[19]

-

Live-Cell Imaging: The cell permeability and low cytotoxicity of many rhodamine derivatives make them ideal for live-cell imaging.[24] Specific derivatives like Rhodamine 123 accumulate in mitochondria based on membrane potential, allowing for the study of mitochondrial health and function.[][]

-

Drug Delivery and Theranostics: Rhodamine dyes can be conjugated to nanoparticles or drug molecules to track their delivery, cellular uptake, and biodistribution in real-time.[][25] This is a critical application in the development of targeted therapies.

Experimental Protocols

Detailed methodologies are crucial for the successful application of rhodamine-based probes. Below are representative protocols for the synthesis of a simple probe and its application in cell imaging.

Protocol 1: Synthesis of a Rhodamine B-based Probe for Metal Ion Detection (General)

This protocol outlines the general steps for synthesizing a rhodamine B hydrazide, a common precursor for Schiff base-type metal ion sensors.

Materials:

-

Rhodamine B

-

Ethanol (absolute)

-

Hydrazine hydrate (85%)

-

Reflux apparatus

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: Dissolve Rhodamine B in absolute ethanol in a round-bottom flask.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The color of the solution will typically change from deep pink to light yellow or colorless, indicating the formation of the spirolactam ring.

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to encourage precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

-

Drying and Characterization: Dry the resulting solid (Rhodamine B hydrazide) under vacuum. The product can then be characterized by NMR, IR spectroscopy, and mass spectrometry.

-

Final Probe Synthesis: The Rhodamine B hydrazide can then be reacted with a specific aldehyde or ketone (the recognition moiety) via a Schiff base condensation reaction to yield the final probe.

Protocol 2: Standard Rhodamine Staining for Live-Cell Fluorescence Microscopy

This protocol provides a general workflow for staining live cells with a rhodamine-based probe, such as a mitochondrial or lysosomal tracker.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Rhodamine-based probe (e.g., Rhodamine 123 for mitochondria)

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Grow cells to a suitable confluency (typically 60-80%) on an appropriate imaging substrate.

-

Probe Preparation: Prepare a stock solution of the rhodamine probe in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the nM to low µM range) in pre-warmed cell culture medium or buffer.

-

Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for the recommended time (e.g., 20-60 minutes).[14] This should be performed in the dark to prevent photobleaching.

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed medium or PBS to remove any unbound probe and reduce background fluorescence.[]

-

Imaging: Add fresh, pre-warmed medium to the cells. Immediately image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific rhodamine dye.

References

- 2. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Study of Fluorescent Probe Molecules Based on Rhodamine Class B Derivatives | Scientific.Net [scientific.net]

- 6. mdpi.com [mdpi.com]

- 7. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. apexbt.com [apexbt.com]

- 15. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]

- 16. globethesis.com [globethesis.com]

- 17. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 18. Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A rhodamine-based fluorescent probe for Fe3+: synthesis, theoretical calculation and bioimaging application - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rhodamine B-Conjugated Fluorescent Block Copolymer Micelles for Efficient Chlorambucil Delivery and Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Characterization of Rhodamine 6G Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 6G hydrazide is a non-fluorescent derivative of the highly fluorescent dye Rhodamine 6G. This transformation is achieved through the conversion of the carboxyl group of Rhodamine 6G into a hydrazide, which leads to the formation of a spirolactam structure. This structural change effectively quenches the fluorescence of the rhodamine core. The spirolactam ring can be selectively opened in the presence of specific analytes, such as metal ions (e.g., Cu²⁺, Pb²⁺) or under certain pH conditions, restoring the highly fluorescent open-ring form. This "off-on" fluorescence switching mechanism makes this compound a valuable tool in the development of highly sensitive and selective fluorescent probes for various analytical and biomedical applications. This guide provides an in-depth overview of its chemical structure, synthesis, and characterization.

Chemical Structure and Properties

This compound's core structure consists of a xanthene ring system, characteristic of rhodamine dyes, connected to a phenyl ring which is further substituted with a hydrazide group. The key structural feature is the spirolactam ring formed between the hydrazide nitrogen and the xanthene core. This spirolactam structure is non-conjugated and thus, non-fluorescent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₈N₄O₂ |

| Molecular Weight | 428.53 g/mol |

| Appearance | Off-white to pink solid |

| CAS Number | 932013-08-6 |

Synthesis of this compound

The synthesis of this compound is a straightforward one-step process involving the reaction of Rhodamine 6G with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Rhodamine 6G

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve Rhodamine 6G in methanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution while stirring.

-

Heat the mixture to reflux and maintain for approximately 4 hours. The reaction progress can be monitored by the color change of the solution from intense pink to almost colorless.[1][2]

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Wash the resulting crude product with distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Collect the solid product by filtration.

-

Dry the purified pinkish-white solid under vacuum.

Figure 1: Synthesis of this compound.

Characterization

The successful synthesis and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the formation of the spirolactam ring and the overall structure of the molecule.

Table 2: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.22 | t | 6H | -CH₂CH ₃ |

| 1.87 | s | 6H | Ar-CH ₃ |

| 3.16 | q | 4H | -CH ₂CH₃ |

| 3.59 | s | 2H | -NH ₂ |

| 6.10 - 6.35 | m | 4H | Xanthene-H |

| 7.01 - 7.92 | m | 4H | Phenyl-H |

Note: The appearance of a singlet at approximately 3.59 ppm, integrating to two protons, is indicative of the primary amine protons of the hydrazide group and confirms the successful synthesis.[2]

Table 3: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 14.13 | -CH₂C H₃ |

| 17.06 | Ar-C H₃ |

| 37.42 | -C H₂CH₃ |

| 64.97 | Spiro Carbon |

| 95.85 - 152.35 | Aromatic Carbons |

| 165.24 | C=O |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 429.2285 | 429.2287 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 5: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3427 | N-H stretching (hydrazide) |

| 3012 | Ar-H stretching |

| 1600-1400 | C=C stretching (aromatic) |

| ~1680 | C=O stretching (amide) |

UV-Visible and Fluorescence Spectroscopy